
4-Hydroxy-2,6-dimethylphenyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2,6-dimethylphenyl thiocyanate, also known by its systematic name thiocyanic acid, 4-hydroxy-2,6-dimethylphenyl ester , has the chemical formula C₉H₉NOS . Its CAS number is 6074-30-2 . This compound belongs to the class of phenyl thiocyanates and exhibits interesting properties due to its unique structure.
Preparation Methods
a. Synthetic Routes: The synthesis of 4-Hydroxy-2,6-dimethylphenyl thiocyanate involves reacting a phenyl amine compound with two hydroxyl groups (4-hydroxy-2,6-dimethylphenol) with diethyl oxalate (oxalic acid diethyl ester). The reaction proceeds under anhydrous conditions in an appropriate solvent, often with the aid of heat or a catalyst .
b. Industrial Production: Unfortunately, detailed industrial production methods for this compound are not widely available. it is occasionally provided to early discovery researchers as part of a collection of rare and unique chemicals by suppliers like Sigma-Aldrich .
Chemical Reactions Analysis
4-Hydroxy-2,6-dimethylphenyl thiocyanate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group.
Common Reagents: Reagents like oxidizing agents, nucleophiles, and bases are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
a. Chemistry: In chemistry, this compound might serve as a building block for more complex molecules due to its functional groups.
b. Biology and Medicine: Research applications in biology and medicine are less well-documented. its unique structure could be explored for potential biological activities or drug development.
c. Industry: Industrial applications remain speculative, but its synthesis and reactivity make it intriguing for further investigation.
Mechanism of Action
The exact mechanism by which 4-Hydroxy-2,6-dimethylphenyl thiocyanate exerts its effects is not fully elucidated. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore similar phenyl thiocyanates to highlight its uniqueness.
Remember that this compound’s availability and characterization data are limited, so researchers should verify its identity and purity before use
Properties
CAS No. |
6074-30-2 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
(4-hydroxy-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4,11H,1-2H3 |
InChI Key |
QRELYANLFSVTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC#N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dihydroxy-7,8-dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B12001483.png)
![Butyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B12001492.png)
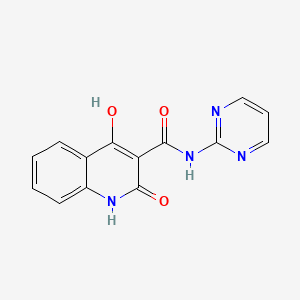
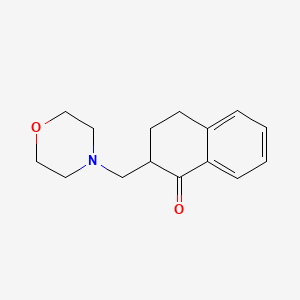
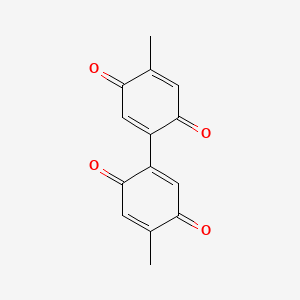
![1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B12001518.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12001531.png)
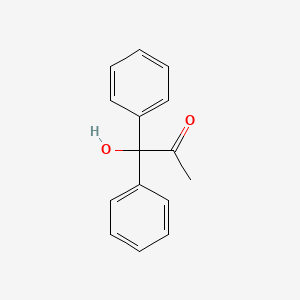

![N'-[(E)-(4-isopropylphenyl)methylidene]-2,5-dimethyl-3-furohydrazide](/img/structure/B12001560.png)
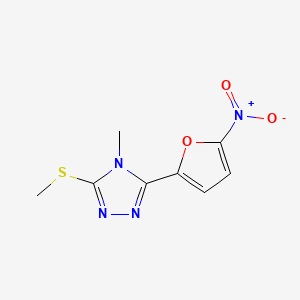
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12001574.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)
